1-Dodecyl-3-methylimidazolium hexafluorophosphate
Overview
Description
Synthesis Analysis
The synthesis of 1-dodecyl-3-methylimidazolium hexafluorophosphate involves the alkylation of imidazole with dodecyl chloride followed by anion exchange to introduce the hexafluorophosphate anion. This process highlights the versatility of ionic liquids in being tailored through the modification of both the cationic and anionic components to achieve desired properties.
Molecular Structure Analysis
The molecular structure of 1-dodecyl-3-methylimidazolium hexafluorophosphate is characterized by the presence of a long dodecyl chain attached to the imidazolium ring, contributing to its hydrophobic nature. Studies using techniques such as X-ray diffraction and NMR spectroscopy have revealed insights into the arrangement of ions in the liquid state, showing a complex interplay of ionic and hydrophobic interactions.
Chemical Reactions and Properties
1-Dodecyl-3-methylimidazolium hexafluorophosphate participates in a variety of chemical reactions, serving as a solvent or reactant due to its unique properties. For example, it can facilitate the Wacker oxidation of alkenes in a green and efficient manner. Its chemical stability and ability to dissolve a wide range of materials make it a versatile medium for chemical synthesis and catalysis.
Physical Properties Analysis
The physical properties of 1-dodecyl-3-methylimidazolium hexafluorophosphate, such as viscosity, density, and phase behavior, are significantly influenced by its ionic nature and the structure of the cation. These properties are crucial for applications in areas such as electrolytes for batteries, solvents for extraction, and materials processing.
Chemical Properties Analysis
Chemically, 1-dodecyl-3-methylimidazolium hexafluorophosphate exhibits remarkable stability, which is a hallmark of ionic liquids. It does not decompose under standard conditions and is resistant to many of the reactions that would degrade traditional organic solvents. This stability, combined with its low flammability, makes it an attractive alternative to volatile organic compounds in industrial processes.
- Swatloski, R. P., Holbrey, J., & Rogers, R. (2003). Ionic liquids are not always green: hydrolysis of 1-butyl-3-methylimidazolium hexafluorophosphate. Green Chemistry, 5, 361-363. Read more.
- Micaêlo, N., Baptista, A., & Soares, C. M. (2006). Parametrization of 1-butyl-3-methylimidazolium hexafluorophosphate/nitrate ionic liquid for the GROMOS force field. The Journal of Physical Chemistry B, 110(29), 14444-51. Read more.
- Carper, W. R., Wahlbeck, P. G., Antony, J. H., Mertens, D., Dölle, A., & Wasserscheid, P. (2004). A Bloembergen–Purcell–Pound 13C NMR relaxation study of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate. Analytical and Bioanalytical Chemistry, 378, 1548-1554. Read more.
Scientific Research Applications
Green Chemistry and Ionic Liquid Decomposition
- Ionic Liquid Decomposition: Research by Swatloski, Holbrey, and Rogers (2003) found that 1-Butyl-3-methylimidazolium fluoride hydrate can be a decomposition product in the purification of 1-butyl-3-methylimidazolium hexafluorophosphate, a related ionic liquid. This study emphasizes the importance of understanding the potentially hazardous properties and stability of ionic liquids like 1-dodecyl-3-methylimidazolium hexafluorophosphate (Swatloski, Holbrey, & Rogers, 2003).
Inclusion Complex Formation and Characterization
- Inclusion Complexes with β-Cyclodextrin: Gao et al. (2006) explored the formation of inclusion complexes between β-cyclodextrin and various ionic liquid surfactants, including 1-dodecyl-3-methylimidazolium hexafluorophosphate. These complexes demonstrated different stoichiometries and were characterized using methods like XRD and NMR, highlighting their potential in host-guest systems and chemical recovery processes (Gao et al., 2006).
Ionic Liquids in Polymer Chemistry
- Polymerization in Ionic Liquids: Carmichael et al. (2000) utilized 1-butyl-3-methylimidazolium hexafluorophosphate, a similar ionic liquid, as a solvent for the copper(I) mediated living radical polymerization of methyl methacrylate. This highlights the potential of ionic liquids like 1-dodecyl-3-methylimidazolium hexafluorophosphate in enhancing reaction rates and achieving narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000).
Photochemical Reactions in Ionic Liquids
- Photochemical Reaction Medium: Álvaro et al. (2002) screened 1-butyl-3-methylimidazolium hexafluorophosphate, a related ionic liquid, as a solvent for various photochemical reactions. They noted characteristics like low oxygen solubility and enhanced excited state lifetimes, suggesting that 1-dodecyl-3-methylimidazolium hexafluorophosphate might also offer unique advantages in photochemistry (Álvaro, Ferrer, García, & Narayana, 2002).
Plasticization of Polymers
- Ionic Liquids as Plasticizers: Scott et al. (2002) found that 1-butyl-3-methylimidazolium hexafluorophosphate can act as an efficient plasticizer for poly(methyl methacrylate), suggesting a similar potential for 1-dodecyl-3-methylimidazolium hexafluorophosphate in enhancing polymer properties (Scott, Brazel, Benton, Mays, Holbrey, & Rogers, 2002).
Inclusion Complexes with Cyclodextrins
- Inclusion Complexes with Cyclodextrins: Atahar et al. (2018) used 1-dodecyl-3-methylimidazolium hexafluorophosphate to form inclusion complexes with α- and β-cyclodextrins. Their research on the structure and stability of these complexes contributes to understanding the interactions in host-guest systems involving this ionic liquid (Atahar, Mollah, Rahman, & Susan, 2018).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Molecular dynamics simulations are performed on a 1-dodecyl-3-methylimidazolium hexafluorophosphate ionic liquid using a united-atom model . The ionic liquid exhibits second step relaxation at temperatures below a crossover point, where the diffusion coefficient shows an Arrhenius to non-Arrhenius transition . Annealing below this crossover temperature makes an isotropic to mesophase transition, where the smectic A (SmA) phase or crystal-like smectic B (SmB) phase forms . This could be a potential area for future research.
properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHALGYBTKGJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047919 | |
Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dodecyl-3-methylimidazolium hexafluorophosphate | |
CAS RN |
219947-93-0 | |
Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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